molecular formula C11H14N2O2 B14880669 6-Cyclopentyl-2-methylpyrimidine-4-carboxylic acid

6-Cyclopentyl-2-methylpyrimidine-4-carboxylic acid

Cat. No.: B14880669
M. Wt: 206.24 g/mol
InChI Key: NVWDCZTUCMJJQR-UHFFFAOYSA-N
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Description

6-Cyclopentyl-2-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a cyclopentyl group at position 6, a methyl group at position 2, and a carboxylic acid group at position 4 on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopentyl-2-methylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized with formamide to yield the desired pyrimidine derivative. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopentyl-2-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Cyclopentyl-2-methylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopentyl-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Amino-6-methylpyrimidine-4-carboxylic acid
  • 6-Methylpyrimidine-4-carboxylic acid
  • 2-Cyclopentyl-6-methoxypyridine-4-carboxylic acid

Comparison: 6-Cyclopentyl-2-methylpyrimidine-4-carboxylic acid is unique due to the presence of both a cyclopentyl group and a carboxylic acid group on the pyrimidine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the cyclopentyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-cyclopentyl-2-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-7-12-9(8-4-2-3-5-8)6-10(13-7)11(14)15/h6,8H,2-5H2,1H3,(H,14,15)

InChI Key

NVWDCZTUCMJJQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)O)C2CCCC2

Origin of Product

United States

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